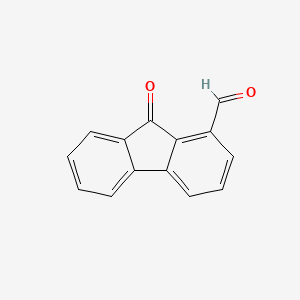
9-Oxo-9H-fluorene-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Oxo-9H-fluorene-1-carbaldehyde is an organic compound with the molecular formula C14H8O2 It is a derivative of fluorene, characterized by the presence of an aldehyde group at the first position and a ketone group at the ninth position of the fluorene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-Oxo-9H-fluorene-1-carbaldehyde typically involves the oxidation of fluorene derivatives. One common method is the oxidation of 9H-fluorene-1-carboxaldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions . The reaction is usually carried out in a solvent like acetic acid or dichloromethane at controlled temperatures to ensure the selective formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic oxidation using supported metal catalysts can be employed to achieve high selectivity and conversion rates. The use of environmentally benign oxidants and solvents is also a focus to minimize the environmental impact of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 9-Oxo-9H-fluorene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride (NaBH4) can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the aldehyde carbon.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Grignard reagents (RMgX) in ether or tetrahydrofuran (THF).
Major Products:
Oxidation: 9-Oxo-9H-fluorene-1-carboxylic acid.
Reduction: 9-Hydroxy-9H-fluorene-1-carbaldehyde.
Substitution: Various substituted fluorene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
9-Oxo-9H-fluorene-1-carbaldehyde has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases, particularly cancer.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 9-Oxo-9H-fluorene-1-carbaldehyde, particularly in biological systems, involves its interaction with cellular pathways that regulate apoptosis. The compound has been shown to induce apoptosis by activating caspase enzymes, which play a crucial role in the programmed cell death process. This activity is mediated through the mitochondrial pathway, leading to the release of cytochrome c and subsequent activation of caspase-9 and caspase-3 .
Comparación Con Compuestos Similares
- 9-Oxo-9H-fluorene-2-carbaldehyde
- 9-Oxo-9H-fluorene-3-carbaldehyde
- 9-Oxo-9H-fluorene-4-carbaldehyde
Comparison: While these compounds share the core fluorene structure with an aldehyde group, their position of substitution and the presence of additional functional groups can significantly influence their chemical reactivity and biological activity. 9-Oxo-9H-fluorene-1-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct properties and applications .
Propiedades
Fórmula molecular |
C14H8O2 |
|---|---|
Peso molecular |
208.21 g/mol |
Nombre IUPAC |
9-oxofluorene-1-carbaldehyde |
InChI |
InChI=1S/C14H8O2/c15-8-9-4-3-7-11-10-5-1-2-6-12(10)14(16)13(9)11/h1-8H |
Clave InChI |
BVBWGMYEBUFOGX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=CC=CC(=C3C2=O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-methyl-N-(2,2,2-trichloro-1-{[(3-nitrophenyl)carbamothioyl]amino}ethyl)butanamide](/img/structure/B14915492.png)
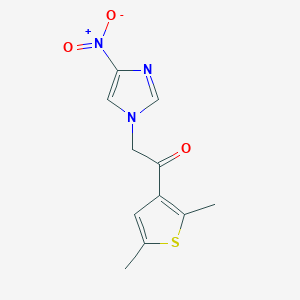
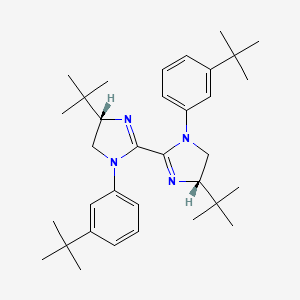
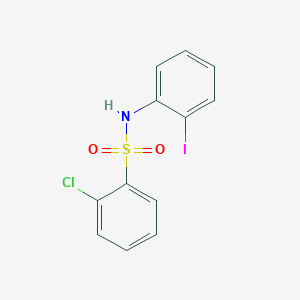
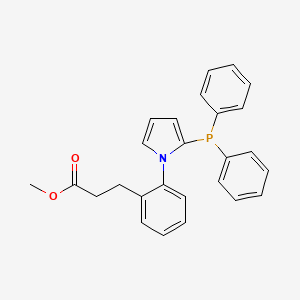
![4-propan-2-yl-5-sulfanylidene-8,12-dioxa-4,6-diazatetracyclo[8.8.0.02,7.013,18]octadeca-2(7),13,15,17-tetraen-3-one](/img/structure/B14915529.png)
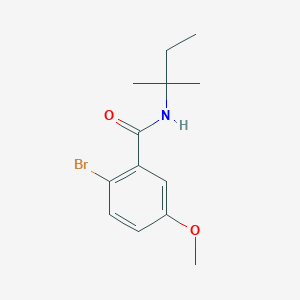
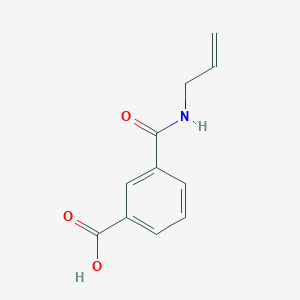
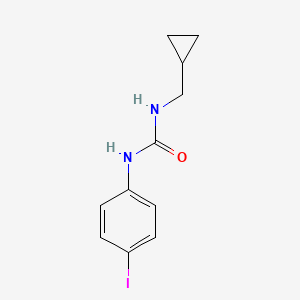
![1-(1-methyl-1H-pyrrol-2-yl)-2-{[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}ethan-1-one](/img/structure/B14915538.png)

![(2E)-2-cyano-3-[1-(4-hydroxyphenyl)-1H-pyrrol-2-yl]-N-methylprop-2-enamide](/img/structure/B14915557.png)
![4-{3-methoxy-4-[(E)-2-nitroethenyl]phenyl}morpholine](/img/structure/B14915558.png)
![2-methoxy-N-{2,2,2-trichloro-1-[(4-sulfamoylphenyl)amino]ethyl}benzamide](/img/structure/B14915563.png)
